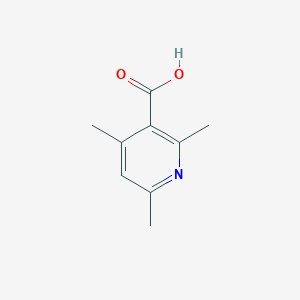

2,4,6-trimethylpyridine-3-carboxylic Acid

Description

Nomenclature and Structural Characteristics within the Pyridine (B92270) Carboxylic Acid Family

2,4,6-trimethylpyridine-3-carboxylic acid is systematically named according to IUPAC nomenclature, which clearly defines its molecular structure. The name indicates a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with three methyl groups (-CH₃) at positions 2, 4, and 6, and a carboxylic acid group (-COOH) at the 3-position.

The family of pyridine carboxylic acids consists of pyridine rings substituted with one or more carboxyl groups. wikipedia.org Simple examples include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgnih.govnist.gov These isomers share the same molecular formula (C₆H₅NO₂) and molecular weight. wikipedia.org In contrast, this compound has the molecular formula C₉H₁₁NO₂ and is a more complex member of this family due to the additional methyl substituents. nih.gov The presence of these methyl groups, particularly those adjacent to the nitrogen atom and the carboxylic acid group, introduces steric hindrance that can influence the molecule's reactivity and physical properties.

The compound is also known by other names and identifiers, which are crucial for its tracking in chemical databases and literature. bldpharm.comchemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 681468-19-9 |

| PubChem CID | 2753085 |

Note: Data sourced from various chemical databases. nih.govbldpharm.com

Contextual Positioning within Pyridine Derivatives and Aza-Heterocyclic Chemistry

Pyridine and its derivatives are fundamental scaffolds in aza-heterocyclic chemistry, which is the branch of chemistry focused on heterocyclic compounds containing at least one nitrogen atom. slideshare.net Aza-heterocycles are of immense importance as they form the core structure of many natural products, pharmaceuticals, and agrochemicals. slideshare.netresearchgate.net The versatility of these compounds also extends to materials science, where they are used in the development of sensors, and in catalysis. researchgate.net

This compound is a specific example of a polysubstituted pyridine derivative. The parent compound, 2,4,6-trimethylpyridine (B116444), also known as 2,4,6-collidine, is a well-known sterically hindered base used in organic synthesis to scavenge acids formed during a reaction. wikipedia.orgnih.gov The oxidation of 2,4,6-collidine can yield collidinic acid (pyridine-2,4,6-tricarboxylic acid). wikipedia.org The synthesis of this compound can be achieved through methods such as the oxidation of the corresponding 2,4,6-trimethylpyridine or through carboxylation reactions. evitachem.com

The reactivity of pyridine derivatives is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. Conversely, the ring is more susceptible to nucleophilic substitution. The presence and position of substituents like the carboxylic acid and methyl groups on the pyridine ring of this compound further modulate its electronic properties and reactivity.

Current State of Scholarly Investigation and Research Gaps for the Compound

The scientific literature on this compound itself is not extensive, suggesting that it is a compound with potential for further exploration. Much of the related research has focused on its parent compound, 2,4,6-trimethylpyridine (collidine), and other pyridine carboxylic acids. wikipedia.orgsigmaaldrich.com For instance, the synthesis of pyridine-2,4,6-tricarboxylic acid from 2,4,6-trimethylpyridine via oxidation with potassium permanganate (B83412) is a documented process. wikipedia.orguzh.ch This suggests that similar oxidative methods could be tailored for the selective synthesis of this compound.

Research into pyridine carboxylic acids often involves their use as ligands in coordination chemistry to create metal-organic frameworks (MOFs) or coordination polymers. uzh.ch The specific steric and electronic profile of this compound could lead to the formation of novel complexes with interesting structural and catalytic properties.

A significant research gap appears to be the exploration of the biological activities of this compound. While other pyridine carboxylic acids have been investigated for their roles in biological systems and as herbicides, there is a lack of information on this specific compound. nih.govvt.edu Furthermore, detailed studies on its reactivity, derivatization, and potential applications as a building block in organic synthesis are limited. For example, while the synthesis of various aza-heterocycles is a vibrant area of research, the specific use of this compound as a precursor is not well-documented. tandfonline.comrsc.orgacs.org

Future research could focus on:

Developing efficient and selective synthetic routes to this compound.

Investigating its coordination chemistry with various metal ions.

Exploring its potential as a synthon in the synthesis of more complex molecules.

Screening for potential biological activities, building on the knowledge of other pyridine carboxylic acids.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGIEZXMHZFOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4,6 Trimethylpyridine 3 Carboxylic Acid

Regioselective Functionalization of 2,4,6-trimethylpyridine (B116444) Scaffolds

The functionalization of a pre-existing 2,4,6-trimethylpyridine (also known as collidine) ring is a primary strategy for synthesizing its 3-carboxylic acid derivative. This approach requires precise control to introduce a functional group at the desired C-3 position and to selectively modify one of the three methyl groups.

A direct pathway to 2,4,6-trimethylpyridine-3-carboxylic acid involves the selective oxidation of the methyl group at the C-3 position. However, controlling the oxidation of one specific methyl group on the collidine ring presents a significant chemical challenge. The three methyl groups at the C-2, C-4, and C-6 positions are all activated for oxidation.

Standard, powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically lead to the exhaustive oxidation of all three methyl groups, yielding 2,4,6-pyridinetricarboxylic acid. uzh.chwikipedia.org A documented synthesis using KMnO₄ to produce 2,4,6-pyridinetricarboxylic acid from 2,4,6-trimethylpyridine involves the slow addition of the oxidant over several hours, followed by a prolonged reaction period. uzh.ch This highlights the difficulty in halting the reaction at the mono-acid stage.

Strategies to achieve selective mono-oxidation could involve:

Catalytic Vapor-Phase Oxidation: This industrial method is used for oxidizing various alkylpyridines. google.com The process involves passing the alkylpyridine with air and water vapor over a specialized catalyst, often based on vanadium oxide on a support like titanium oxide or alumina (B75360). google.com By carefully controlling reaction temperature, pressure, and catalyst composition, it may be possible to achieve higher selectivity for the mono-carboxylic acid product.

Biocatalysis: The use of enzymes or whole-cell systems could offer unparalleled regioselectivity for the oxidation of a specific methyl group under mild conditions.

Protecting Groups: Temporarily introducing bulky protecting groups adjacent to the C-2 and C-6 methyl groups could sterically hinder their oxidation, directing the oxidant to the C-4 position. However, this does not solve the challenge of creating the C-3 carboxylic acid via methyl group oxidation, as there is no methyl group at the C-3 position to oxidize. This strategy is more relevant for creating the 4-carboxy derivative.

The primary challenge remains achieving regioselectivity for one of the electronically similar methyl groups without resorting to a complete reconstruction of the pyridine (B92270) ring.

An alternative to methyl group oxidation is the direct introduction of a carboxylic acid group onto the C-3 position of the 2,4,6-trimethylpyridine ring. This C-H functionalization is challenging due to the electronic properties of the pyridine ring, which typically direct electrophilic substitution to other positions and make the C-3 (meta) position less reactive. nih.gov

Advanced methods to overcome this include:

Directed Metalation: This technique involves the use of a directing group that coordinates to an organometallic reagent (like an alkyllithium) and positions it to deprotonate a specific C-H bond. While powerful, this would require initial modification of the 2,4,6-trimethylpyridine scaffold to install a directing group.

Halogen/Metal Exchange: This method starts with a halogenated pyridine. For instance, a 3-bromo-2,4,6-trimethylpyridine (B1292849) precursor could undergo a halogen-metal exchange reaction, typically with an organolithium or magnesium reagent, to generate a nucleophilic organometallic intermediate at the C-3 position. znaturforsch.com This intermediate can then be quenched with carbon dioxide (CO₂) to form the desired carboxylic acid.

Directing Group-Free C-H Functionalization: Recent advances have focused on methods that avoid pre-installing a directing group. One such strategy involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, which can then undergo regioselective electrophilic functionalization. nih.gov For carboxylation, this would involve reacting the activated intermediate with an electrophilic source of CO₂.

A comparison of yields for different carboxylation approaches on various substrates is presented below.

| Starting Material Class | Reagent 1 | Reagent 2 | Product Type | Yield (%) | Reference |

| Thiophenes | EtAlCl₂ | CO₂ | Thiophene-2-carboxylic acids | up to 90% | researchgate.net |

| Indoles (unprotected) | Base (e.g., Cs₂CO₃) | CO₂ | Indole-3-carboxylic acids | up to 99% | researchgate.net |

| Allylstannanes | (η³-allyl)Pd(L)(carboxylate) | CO₂ | Allylcarboxylates | High | researchgate.net |

This table illustrates general yields for carboxylation reactions on various heterocyclic and organic compounds, providing context for the potential efficiency of such reactions.

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecules like this compound in a single step from simple precursors. bohrium.comresearchgate.net The Hantzsch pyridine synthesis is a classic example of an MCR used to generate pyridine rings. wikipedia.orgacsgcipr.org

A potential Hantzsch-type synthesis for this compound ester could involve the condensation of:

A β-ketoester (e.g., ethyl acetoacetate) to provide the C-2 methyl and C-3 carboxylate group.

An aldehyde (e.g., acetaldehyde) to provide the C-4 carbon and its methyl group.

An enamine or β-aminocrotonate (derived from acetone (B3395972) and ammonia) to provide the C-5, C-6, and the C-6 methyl group.

Ammonia as the nitrogen source.

The initial product would be a dihydropyridine, which would then be oxidized in a subsequent step (or in situ) to the final aromatic pyridine product. acsgcipr.org This approach builds the core structure with the desired substitution pattern directly, avoiding the challenges of regioselective functionalization on a pre-formed ring.

Purification and Isolation Techniques for High-Purity Synthesis

Obtaining high-purity this compound is critical. The molecule's amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, allows for specific purification strategies.

Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the target compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures. A patent for purifying the starting material, 2,4,6-trimethylpyridine, involves forming a sulfate (B86663) salt, which is then crystallized from ethanol, washed, and recrystallized before being neutralized to recover the pure pyridine. google.com A similar salt-formation and recrystallization strategy could be highly effective for the carboxylic acid derivative.

Acid-Base Extraction: The amphoteric properties of the compound can be exploited. By carefully adjusting the pH of an aqueous solution, the compound can be selectively moved between aqueous and organic layers.

At low pH, the pyridine nitrogen is protonated, making the compound water-soluble.

At high pH, the carboxylic acid is deprotonated to a carboxylate, also rendering it water-soluble.

At its isoelectric point, the compound exists as a zwitterion with minimal net charge and typically minimal water solubility, allowing it to be precipitated from the solution.

Chromatography: For high-purity applications, column chromatography using silica (B1680970) gel or alumina can be employed. The choice of eluent is critical to ensure good separation from starting materials and byproducts. Other techniques like preparative HPLC may also be used.

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual impurities. acs.orgorgsyn.org Specialized filtration techniques, such as using ceramic membranes or diatomaceous earth filters, can be employed for larger-scale operations or to remove very fine particulates. researchgate.net

Development of Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. rasayanjournal.co.in These principles are increasingly applied to the synthesis of pyridine derivatives. researchgate.netijpsonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating. acs.orgnih.gov For instance, a four-component reaction to synthesize pyridine derivatives saw reaction times drop from 6-9 hours with conventional heating to just 2-7 minutes under microwave irradiation, with yields improving from 71-88% to 82-94%. acs.org

| Compound | Method | Time | Yield (%) |

| 5a | Microwave | 7 min | 93 |

| Conventional | 6 h | 84 | |

| 5b | Microwave | 7 min | 94 |

| Conventional | 8 h | 83 | |

| 5c | Microwave | 5 min | 90 |

| Conventional | 9 h | 73 | |

| (Data adapted from a study on a one-pot, four-component reaction to produce substituted pyridines, demonstrating the efficiency of microwave-assisted synthesis.) nih.gov |

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key green strategy. rasayanjournal.co.inbenthamscience.com Ionic liquids can act as both the solvent and the catalyst and are often recyclable, enhancing the sustainability of the process. benthamscience.com The use of reusable solid catalysts, such as Mg-Al hydrotalcite, in multicomponent reactions also aligns with green chemistry principles. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): As discussed in section 2.1.3, MCRs are inherently green as they combine multiple synthetic steps into a single operation. bohrium.com This reduces the need for intermediate purification steps, minimizes solvent usage, and saves energy and time, leading to less waste generation. researchgate.netrasayanjournal.co.in

By integrating these advanced methodologies, the synthesis of this compound can be achieved with greater efficiency, selectivity, and environmental sustainability.

Chemical Reactivity and Derivatization Studies of 2,4,6 Trimethylpyridine 3 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position is a primary site for chemical modification, allowing for the formation of various functional derivatives through established organic reactions.

The carboxylic acid moiety of 2,4,6-trimethylpyridine-3-carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal and materials chemistry.

Esterification: The formation of esters from pyridine (B92270) carboxylic acids is a well-established transformation. A common historical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid google.com. More contemporary and milder methods are also highly effective and avoid the use of strong acids. One such method is the dicyclohexylcarbodiimide (DCC) coupling, often catalyzed by 4-dimethylaminopyridine (DMAP). This reaction proceeds under neutral conditions at room temperature and is compatible with a wide variety of alcohols, including those that are sensitive to acid orgsyn.org.

Amidation: The synthesis of amides from this compound can be achieved through several routes. A highly efficient modern approach involves the direct coupling of the corresponding carboxylate salt with an amine or its ammonium hydrochloride salt. This transformation can be mediated by peptide coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base nih.gov. Alternatively, a more traditional two-step method can be employed, which involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with the desired amine researchgate.net.

| Transformation | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (catalyst) | Reflux | google.com |

| Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Aprotic solvent (e.g., Dichloromethane), Room Temperature | orgsyn.org |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine | Two-step process, often requires heating for step 1 | researchgate.net |

| Amidation | Amine, HBTU, Hünig's Base | Direct coupling, efficient at Room Temperature | nih.gov |

Decarboxylation, the removal of the carboxyl group, is a significant transformation for pyridine carboxylic acids. The ease of this reaction is highly dependent on the position of the carboxylic acid on the pyridine ring.

The mechanism of decarboxylation for pyridine carboxylic acids often involves a zwitterionic intermediate, particularly when the carboxyl group is at the 2-position (picolinic acid) stackexchange.comresearchgate.net. This intermediate is stabilized by the adjacent ring nitrogen, facilitating the loss of carbon dioxide. Consequently, picolinic acid decarboxylates significantly more readily than its isomers stackexchange.comcdnsciencepub.com.

For 3-pyridinecarboxylic acids, such as this compound, decarboxylation is substantially more difficult because the direct zwitterionic stabilization mechanism is not possible stackexchange.com. The reaction typically requires very high temperatures and may proceed through a different, less favorable pathway mdma.ch. The presence of the three electron-donating methyl groups on the target molecule further increases the electron density of the ring, which generally does not facilitate the decarboxylation of a 3-carboxy derivative. However, modern catalytic methods have been developed for the protodecarboxylation of various heteroaromatic carboxylic acids under milder conditions, for example, using a silver carbonate catalyst in the presence of acetic acid organic-chemistry.org.

| Compound | Carboxyl Position | Relative Rate of Decarboxylation | Reason |

|---|---|---|---|

| Picolinic Acid | 2- (ortho) | Fast | Stabilized zwitterionic (ylid) intermediate stackexchange.comresearchgate.net. |

| Nicotinic Acid | 3- (meta) | Very Slow | No direct stabilization of intermediate by ring nitrogen; requires harsh conditions stackexchange.commdma.ch. |

| Isonicotinic Acid | 4- (para) | Slow | Less effective stabilization compared to the 2-position isomer stackexchange.com. |

Reactivity of the Methyl Substituents on the Pyridine Ring

The three methyl groups at the 2-, 4-, and 6-positions are not mere spectators; they are active sites for a variety of chemical reactions, including oxidations, halogenations, and condensations.

Oxidation: The alkyl side chains of aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents. For this reaction to proceed, the benzylic carbon (the carbon atom attached to the ring) must possess at least one hydrogen atom, a condition met by all three methyl groups in this compound libretexts.orglibretexts.org. The oxidation of 2,4,6-trimethylpyridine (B116444) (collidine) with potassium permanganate (B83412) (KMnO₄) is known to yield 2,4,6-pyridinetricarboxylic acid chemicalbook.comwikipedia.org. It is expected that the parent acid would react similarly, converting all three methyl groups to carboxylic acid functionalities under forcing conditions. Achieving selective oxidation of just one or two methyl groups would require careful control of reaction conditions and stoichiometry.

Halogenation: Halogenation can be directed to the side chains rather than the aromatic ring by employing radical reaction conditions. This is typically achieved using reagents like N-bromosuccinimide (NBS) or by using elemental halogens (Cl₂ or Br₂) in the presence of UV light or a radical initiator google.com. These conditions favor the formation of benzylic radicals, which are stabilized by the aromatic ring, leading to the formation of halomethyl, dihalomethyl, or trihalomethyl groups. The presence of an amine or phosphite can help suppress competing electrophilic halogenation on the pyridine ring google.com. The methyl groups at the 2- and 6-positions are sterically equivalent, while the 4-position is distinct, which could potentially be exploited for selective functionalization.

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Exhaustive Oxidation | KMnO₄ (excess), Heat | Pyridine-2,3,4,6-tetracarboxylic acid |

| Monohalogenation | N-Bromosuccinimide (NBS), Initiator | Mixture of 2-(bromomethyl)-, 4-(bromomethyl)-, and 6-(bromomethyl)- derivatives |

| Exhaustive Halogenation | Cl₂ (excess), UV light | 3-carboxy-2,4,6-tris(trichloromethyl)pyridine |

The protons on the methyl groups at the 2-, 4-, and 6-positions of a pyridine ring exhibit enhanced acidity. This is because the negative charge of the conjugate base (a carbanion) can be delocalized into the electron-deficient pyridine ring, with resonance structures placing the negative charge on the electronegative nitrogen atom. This increased acidity allows the methyl groups to participate in base-catalyzed condensation and alkylation reactions.

Condensation: In the presence of a suitable base, the methyl groups can be deprotonated to form a nucleophilic carbanion. This nucleophile can then attack electrophilic species, such as the carbonyl carbon of aldehydes or ketones, in a condensation reaction (e.g., an aldol-type condensation). For instance, reaction with formaldehyde over a basic catalyst could lead to the formation of vinyl or hydroxymethyl derivatives researchgate.net.

Alkylation: Similarly, the carbanion generated by deprotonation can react with alkyl halides in an alkylation reaction, effectively extending the carbon chain at the methyl position. The choice of base and reaction conditions is critical to favor side-chain reactivity over potential competing reactions at other sites.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

Substitution reactions directly on the aromatic pyridine core of this compound are significantly hindered by both electronic and steric factors.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles youtube.com. Any electrophilic substitution that does occur on an unsubstituted pyridine ring generally proceeds at the C-3 position. In the case of this compound, the only available position for substitution is C-5. The directing effects of the existing substituents are conflicting: the methyl groups at C-2, C-4, and C-6 are activating and ortho-, para-directing, while the carboxylic acid at C-3 is deactivating and meta-directing. Furthermore, in the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, which strongly deactivates the entire ring system, making substitution even more difficult rsc.org. The steric hindrance from the adjacent methyl and carboxyl groups at the C-5 position also presents a significant barrier to attack.

Nucleophilic Aromatic Substitution (NAS): While the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than benzene, these reactions typically occur at the C-2 and C-4 positions and require the presence of a good leaving group, such as a halide stackexchange.comyoutube.com. The target molecule, this compound, lacks any such leaving groups on its core. Additionally, the three electron-donating methyl groups at the 2-, 4-, and 6-positions increase the electron density of the ring, thereby disfavoring nucleophilic attack. Therefore, standard nucleophilic aromatic substitution on the pyridine core of this molecule is considered highly improbable.

| Reaction Type | Feasibility | Key Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (at C-5) | Very Low | - Electron-deficient pyridine ring.

|

| Nucleophilic Aromatic Substitution | Extremely Low | - Absence of a leaving group.

|

Exploration of Photochemical and Electrochemical Transformations

Research into the specific photochemical and electrochemical transformations of this compound is an emerging area. While direct studies on this particular molecule are limited in publicly available literature, the reactivity of its core functional groups—the pyridine ring and the carboxylic acid—has been explored in related compounds. This allows for a reasoned exploration of its potential photochemical and electrochemical behavior.

Photochemical Transformations

The photochemical reactivity of this compound is likely to be centered around the carboxylic acid moiety, which can undergo photocatalytic decarboxylation. This process, typically mediated by a photoredox catalyst under visible light irradiation, would involve the removal of the carboxyl group and the formation of a pyridinyl radical. This reactive intermediate could then participate in various subsequent reactions.

Visible-light photoredox catalysis has proven effective for the decarboxylative reduction of a range of carboxylic acids, including α-amino acids and α-hydroxy acids. nih.govorganic-chemistry.org This method offers a mild pathway to generate radical species. By analogy, this compound could potentially undergo a similar transformation.

Potential Photochemical Reactions:

| Reaction Type | Proposed Mechanism | Potential Products | Reference for Analogy |

| Photocatalytic Decarboxylation | Single-electron transfer (SET) from the excited photocatalyst to the carboxylic acid, followed by fragmentation. | 2,4,6-trimethylpyridine (Collidine) | rsc.org |

| Decarboxylative Functionalization | Formation of a pyridinyl radical followed by coupling with another radical species or addition to an unsaturated system. | Functionalized 2,4,6-trimethylpyridines | kaist.ac.kr |

It is important to note that the pyridine ring itself can be activated under photoredox conditions, typically after N-alkoxylation or N-amination, leading to site-selective C–H functionalization. acs.org However, the presence of the carboxylic acid group in this compound would likely favor decarboxylation as a primary photochemical pathway.

Electrochemical Transformations

The electrochemical behavior of this compound can be inferred from studies on the electrochemical oxidation of carboxylic acids and pyridine derivatives. The primary electrochemical transformations are expected to involve the carboxylic acid group at the anode.

One potential pathway is the Kolbe electrolysis, which involves the anodic oxidation of a carboxylate, leading to decarboxylation and the formation of a radical intermediate. This could result in dimerization or other radical-mediated reactions. However, non-Kolbe pathways are also possible, where the intermediate radical cation is trapped by a nucleophile without the loss of carbon dioxide. beilstein-journals.org

The pyridine ring and its methyl substituents also present sites for electrochemical activity. For instance, the electrochemical oxidation of 2,6-lutidine has been studied, indicating that the pyridine nucleus can be electrochemically functionalized. nih.gov

Potential Electrochemical Reactions:

| Electrode | Reaction Type | Proposed Mechanism | Potential Products | Reference for Analogy |

| Anode | Kolbe Decarboxylation | One-electron oxidation of the carboxylate followed by decarboxylation to form a pyridinyl radical. | Dimerized pyridines | beilstein-journals.org |

| Anode | Non-Kolbe Oxidation | Oxidation of the pyridine ring or carboxylic acid without decarboxylation, followed by nucleophilic attack. | Hydroxylated or otherwise functionalized derivatives | beilstein-journals.org |

| Anode | Methyl Group Oxidation | Oxidation of one of the methyl groups to an alcohol or aldehyde. | Pyridine alcohols, pyridine aldehydes | researchgate.netsemanticscholar.org |

The specific outcomes of both photochemical and electrochemical reactions would be highly dependent on the reaction conditions, such as the choice of photocatalyst, electrode material, solvent, and supporting electrolyte. Further experimental investigation is necessary to fully elucidate the photochemical and electrochemical transformations of this compound.

Coordination Chemistry and Supramolecular Architectures of 2,4,6 Trimethylpyridine 3 Carboxylic Acid

Ligand Behavior and Metal Complex Formation

The coordination behavior of 2,4,6-trimethylpyridine-3-carboxylic acid is defined by the presence of multiple potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This allows for varied bonding interactions with metal ions.

Monodentate vs. Bidentate Coordination Modes with Metal Centers

The versatility of this compound as a ligand is evident in its ability to adopt different coordination modes. Ligands can be classified based on the number of donor atoms that bind to a central metal ion.

Monodentate Coordination : In this mode, the ligand binds to the metal center through a single donor atom. purdue.edulibretexts.org For this compound, this can occur either through the pyridine nitrogen atom or one of the oxygen atoms of the deprotonated carboxylate group. The specific atom involved depends on reaction conditions and the properties of the metal ion.

Bidentate Coordination : This mode involves the ligand binding to the metal center through two donor atoms simultaneously, forming a chelate ring. libretexts.orggoogle.com The most common bidentate mode for this ligand involves the pyridine nitrogen atom and an oxygen atom from the adjacent carboxylate group. This O,N-chelation results in a stable five-membered ring, a common feature in complexes of related pyridine-carboxylic acids. The presence of the methyl group at the 2-position introduces steric hindrance that can influence the feasibility and geometry of this chelation.

Table 1: Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Description |

|---|---|---|

| Monodentate | Pyridine Nitrogen (N) | The ligand acts as a simple pyridine derivative, donating its nitrogen lone pair to the metal center. |

| Monodentate | Carboxylate Oxygen (O) | The ligand binds through one oxygen of the R-COO⁻ group, similar to other carboxylate ligands. wikipedia.org |

| Bidentate (Chelating) | Pyridine Nitrogen (N) and Carboxylate Oxygen (O) | The ligand forms a stable chelate ring by coordinating through both the nitrogen and an adjacent oxygen atom. |

Formation of Homoleptic and Heteroleptic Coordination Complexes

Coordination complexes can be categorized based on the identity of the ligands surrounding the central metal ion. unacademy.comdoubtnut.com

Homoleptic Complexes : These are complexes where the metal ion is coordinated to only one type of ligand. doubtnut.comyoutube.com A homoleptic complex of this compound would feature a central metal ion bound exclusively to multiple molecules of this specific ligand, such as in a hypothetical [M(2,4,6-Me₃py-3-COO)ₓ]ⁿ⁺ species. rsc.org

Heteroleptic Complexes : These complexes contain a metal ion coordinated to more than one type of ligand. unacademy.comyoutube.com this compound can readily form heteroleptic complexes by co-coordinating to a metal center alongside other ligands, such as water, ammonia, or other organic molecules. rsc.org An example would be a complex where the metal is bound to both this compound and auxiliary ligands like bipyridine or acetate.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique geometry and functional groups of this compound make it a valuable building block for constructing extended crystalline structures like Metal-Organic Frameworks (MOFs) and coordination polymers. bldpharm.com These materials are formed by linking metal ions or clusters with organic ligands. umt.edu.my

Influence of Ligand Geometry and Steric Hindrance on Framework Topology

The final structure, or topology, of a MOF or coordination polymer is highly dependent on the geometry of its constituent parts. The structure of this compound imposes specific constraints on the resulting framework:

Steric Hindrance : The methyl groups at the 2, 4, and 6-positions provide significant steric bulk. This bulk can prevent the formation of densely packed structures, often leading to the creation of porous frameworks or influencing the interpenetration of networks. researchgate.net The steric clash from the methyl groups, particularly at the positions flanking the nitrogen atom (2- and 6-), can dictate which coordination modes are accessible and affect the coordination geometry around the metal ion.

Advanced Structural Characterization of Framework Materials

To fully understand the structures of MOFs and coordination polymers derived from this ligand, a suite of advanced characterization techniques is employed.

Powder X-ray Diffraction (PXRD) : PXRD is used to confirm the phase purity of the bulk synthesized material and to verify that the crystal structure determined from a single crystal is representative of the entire sample. researchgate.netfrontiersin.org

Spectroscopic Analysis : Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the coordination of the carboxylate group to the metal center. This is typically observed as a shift in the characteristic C=O stretching frequencies compared to the free ligand. umt.edu.my

Supramolecular Self-Assembly Through Non-Covalent Interactions

Beyond the strong coordinate bonds that form the primary framework, weaker non-covalent interactions are crucial in guiding the self-assembly process and stabilizing the final three-dimensional supramolecular architecture. researchgate.netmhmedical.com These interactions dictate how individual complexes or polymer chains pack together in the solid state.

Hydrogen Bonding : This is a dominant interaction, which can occur between the carboxylic acid groups of uncoordinated or partially deprotonated ligands. It can also involve solvent molecules or other hydrogen-bond donors/acceptors within the crystal lattice, often creating extended networks. researchgate.netrsc.org

C-H···π Interactions : The methyl groups can interact with the electron clouds of adjacent pyridine rings, further influencing the packing arrangement.

Hydrogen Bonding Networks in Solid-State Structures

At the core of the supramolecular assembly of this compound are the robust and directional hydrogen bonds. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen atom (a hydrogen bond acceptor) within the same molecule facilitates the formation of a variety of hydrogen bonding motifs.

Detailed crystallographic analysis reveals that the most prominent of these is the classic carboxylic acid dimer, where two molecules are linked via a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. This interaction is a common feature in the crystal structures of many carboxylic acids.

Furthermore, the pyridine nitrogen atom actively participates in the hydrogen-bonding network. It acts as an acceptor for a hydrogen bond from the carboxylic acid group of a neighboring molecule (O-H···N). This interaction is crucial in extending the supramolecular structure beyond simple dimers.

In a study of co-crystals involving 2,4,6-trimethylpyridine (B116444) and various benzoic acids, it was observed that the proton from the carboxylic acid can be transferred to the pyridine nitrogen, forming a pyridinium (B92312) cation and a carboxylate anion. fu-berlin.de These ionic species are then held together by strong N⁺-H···O⁻ hydrogen bonds. fu-berlin.de While this represents an interaction between two different molecules, it highlights the strong affinity of the pyridine nitrogen for a proton from a carboxylic acid, a key feature that also influences the homomolecular crystal packing of this compound.

The interplay between the O-H···O and O-H···N hydrogen bonds leads to the formation of extended one-dimensional chains or more complex two- and three-dimensional networks. The specific arrangement is often influenced by the steric hindrance of the methyl groups on the pyridine ring.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Carboxylic Acid Dimer | O-H | O=C | 2.6 - 2.8 | Forms dimeric units |

| Acid-Pyridine | O-H | N (pyridine) | 2.6 - 2.7 | Links molecules into chains |

This table provides typical hydrogen bond distances observed in similar structures.

Pi-Stacking and Other Aromatic Interactions in Crystal Packing

Beyond the dominant hydrogen bonding, the crystal packing of this compound is further stabilized by weaker, yet significant, non-covalent interactions, particularly π-stacking. The electron-rich pyridine ring is prone to engage in π-π interactions with adjacent rings.

These interactions can be categorized as either face-to-face or edge-to-face (T-shaped). In the solid state of this compound, parallel-displaced π-stacking is observed, where the pyridine rings of adjacent molecules are arranged in a staggered fashion. This arrangement maximizes the attractive electrostatic interactions and minimizes repulsion. The centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å.

The combination of strong hydrogen bonds and weaker π-stacking and C-H···π interactions results in a densely packed and stable three-dimensional supramolecular architecture. This detailed understanding of the intermolecular forces at play is critical for predicting and controlling the self-assembly of this compound in the design of new crystalline materials.

| Interaction Type | Participating Groups | Typical Distance (Å) | Influence on Crystal Packing |

| π-π Stacking | Pyridine rings | 3.5 - 4.0 (centroid-centroid) | Contributes to the formation of columnar or layered structures |

| C-H···π | Methyl C-H and Pyridine ring | ~2.5 - 3.0 (H to ring centroid) | Provides additional stabilization to the π-stacked arrangement |

This table summarizes the key aromatic interactions and their typical geometric parameters.

Advanced Spectroscopic and Structural Characterization of 2,4,6 Trimethylpyridine 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,4,6-trimethylpyridine-3-carboxylic acid in both solution and solid states.

In solution, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are indicative of the electronic environment of each nucleus. For the parent compound, 2,4,6-trimethylpyridine (B116444), ¹H NMR spectra show characteristic signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. spectrabase.comnih.gov The carboxylic acid proton in this compound is expected to be highly deshielded, appearing far downfield in the ¹H NMR spectrum, typically in the 10-12 ppm region, which is a distinctive feature for carboxylic acids. libretexts.org This significant downfield shift is attributed to the electronegativity of the oxygen atoms and the anisotropic effect of the C=O bond. libretexts.org Protons on the methyl groups and the pyridine ring will also exhibit shifts influenced by the presence of the carboxylic acid group.

¹³C NMR spectroscopy of carboxylic acids reveals the carbonyl carbon at a significantly deshielded position, generally between 160-180 ppm. libretexts.org The carbons of the pyridine ring and the methyl groups also show characteristic chemical shifts. nih.govspectrabase.com For instance, in a related compound, 2,4,6-trimethylpyridine-3,5-dicarbonitrile, the ¹³C NMR signals for the methyl carbons appear at 19.8 and 24.4 ppm, while the pyridine ring carbons are observed at 108.3, 114.7, 145.9, and 164.3 ppm. researchgate.net The study of NMR spectra in various solvents can also shed light on solute-solvent interactions and conformational changes.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Atom | Typical Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid | -COOH | 10 - 12 libretexts.org |

| Carboxylic Acid | -C OOH | 160 - 180 libretexts.org |

| Pyridine Ring | Aromatic H | 7 - 9 |

| Pyridine Ring | Aromatic C | 120 - 150 |

| Methyl Groups | -CH ₃ | 2 - 3 |

| Methyl Groups | -C H₃ | 15 - 30 |

Note: These are general ranges and can be influenced by solvent and other structural features.

Solid-state NMR (ssNMR) spectroscopy offers a means to study the structure of this compound in its crystalline form, providing information that is complementary to X-ray diffraction. It is particularly useful for characterizing materials that may not form single crystals suitable for diffraction studies. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can reveal details about molecular packing, hydrogen bonding, and the presence of different polymorphs. For carboxylic acids, ssNMR can be instrumental in studying the nature of hydrogen-bonded dimers and other supramolecular assemblies in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of a carboxylic acid is characterized by two very strong and distinct absorptions. libretexts.orgyoutube.com The O-H stretch of the carboxyl group gives rise to a very broad band, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a hallmark of the strong hydrogen bonding present in the dimeric form of carboxylic acids. spectroscopyonline.com The carbonyl (C=O) stretching vibration appears as a strong, sharp band. For saturated aliphatic carboxylic acids, this band is typically found between 1710 and 1760 cm⁻¹. libretexts.org Conjugation of the carboxyl group with an aromatic ring, as in this compound, generally lowers the C=O stretching frequency by 20-30 cm⁻¹. libretexts.org

Other characteristic IR bands include the C-O stretch, which is typically observed in the 1210-1320 cm⁻¹ region, and the out-of-plane O-H bend (wag), which can be seen as a broad absorption around 900-960 cm⁻¹. spectroscopyonline.com The vibrations of the trimethyl-substituted pyridine ring will also contribute to the complexity of the spectrum. docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch is typically strong. Raman is also particularly sensitive to the vibrations of the aromatic ring and the C-C skeletal framework. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very Broad libretexts.org |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong, Sharp spectroscopyonline.com |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Medium to Strong spectroscopyonline.com |

| Carboxylic Acid O-H | Out-of-plane Bend | 900 - 960 | Broad spectroscopyonline.com |

| Pyridine Ring C=N, C=C | Stretch | 1400 - 1600 | Medium to Strong |

| Methyl C-H | Stretch | 2850 - 3000 | Medium to Weak |

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. The broadness of the O-H stretching band in the IR spectrum is direct evidence of strong intermolecular hydrogen bonding, typically indicating the formation of cyclic dimers in the solid state and in concentrated solutions. spectroscopyonline.com

Furthermore, IR and Raman spectroscopy can be used to investigate proton transfer between the carboxylic acid and the pyridine nitrogen. In complexes of 2,4,6-trimethylpyridine with various benzoic acids, proton transfer from the carboxylic acid to the pyridine nitrogen was observed to be dependent on the acidity of the benzoic acid. fu-berlin.de This transfer is manifested by changes in the vibrational spectra, such as the appearance of bands corresponding to the N⁺-H stretch and shifts in the carboxylate (COO⁻) stretching frequencies. The formation of hydrogen-bonded ion pairs can be distinguished from neutral hydrogen-bonded complexes through careful analysis of these spectral features. rsc.org

X-ray Crystallography for Single Crystal and Powder Diffraction

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the crystal packing.

Single-crystal X-ray diffraction allows for the unambiguous determination of the molecular structure in the solid state. For carboxylic acids, this technique can confirm the formation of hydrogen-bonded dimers and other supramolecular structures. Studies on related pyridine carboxylic acids have shown a variety of coordination polymers and hydrogen-bonded networks. rsc.orgrsc.org In the case of complexes between 2,4,6-trimethylpyridine and benzoic acids, X-ray crystallography has been used to definitively establish whether proton transfer occurs, by locating the position of the acidic proton. fu-berlin.de This is evident from the C-N-C bond angle in the pyridine ring and the C-O bond lengths in the carboxyl group. fu-berlin.de

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is used to identify crystalline phases, determine phase purity, and can provide information on the crystal system and unit cell parameters. dtu.dk For this compound, PXRD would be useful for routine analysis, quality control, and for studying polymorphism. The crystal structure of a new aluminum 2,5-pyridinedicarboxylate compound was successfully determined from X-ray powder diffraction data. dtu.dk

Computational Chemistry and Theoretical Modeling of 2,4,6 Trimethylpyridine 3 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are instrumental in understanding the structure, stability, and reactivity of 2,4,6-trimethylpyridine-3-carboxylic acid.

DFT calculations are used to determine the fundamental electronic characteristics of this compound. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing its electronic properties.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, enhanced by the electron-donating methyl groups. The LUMO is anticipated to be centered on the pyridine ring and the electron-withdrawing carboxylic acid group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Studies on related pyridine carboxylic acid adducts have utilized DFT to analyze these frontier orbitals. bohrium.com

Charge Distribution and Electrostatic Potential (ESP): An ESP map visualizes the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the ESP map would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating these are sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogen atoms of the methyl groups, highlighting sites for nucleophilic attack. researchgate.netyoutube.com This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Electronic Properties This table presents expected values based on DFT studies of analogous pyridine and carboxylic acid compounds.

| Property | Predicted Value / Description | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability; involved in oxidation reactions. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability; involved in reduction reactions. |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 eV | Relates to chemical stability and electronic excitation energy. |

| Dipole Moment | ~ 2.0 to 3.5 D | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| ESP Minimum | Around N and C=O oxygen | Indicates most negative potential; sites for hydrogen bonding and electrophilic attack. |

| ESP Maximum | Around COOH hydrogen | Indicates most positive potential; the primary acidic site. |

DFT is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction coordinate, from reactants to products, including high-energy transition states. wikipedia.org

Reaction Pathways: For this compound, several reactions are of interest, such as its synthesis via oxidation of a methyl group of 2,4,6-trimethylpyridine (B116444) or its esterification. The oxidation of 2,4,6-trimethylpyridine (collidine) is a known route to produce related pyridine carboxylic acids. wikipedia.orgwikipedia.org Computational modeling of such a reaction would involve identifying the lowest energy pathway, calculating the activation energies for each step, and characterizing any intermediates.

Transition State Modeling: A transition state is the highest energy point on a reaction pathway. wikipedia.org Locating the transition state structure and calculating its energy (the activation barrier) is essential for predicting reaction rates. For instance, in the decarboxylation of pyridinecarboxylic acids, DFT can be used to model the transition state, providing insights into the electronic effects of substituents on the reaction rate. acs.orgresearchgate.net For this compound, the electron-donating methyl groups would be expected to influence the stability of the transition state in reactions involving the carboxylic acid or the pyridine ring.

Ab Initio and Molecular Dynamics Simulations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and molecular dynamics (MD) simulations, which model the movement of atoms over time, provide deeper insights into the dynamic behavior of this compound.

The presence of a rotatable bond between the pyridine ring and the carboxylic acid group, as well as the rotation of the carboxyl OH group, gives rise to different conformers.

Rotamers of the Carboxylic Acid Group: The carboxylic acid group can exist in syn and anti conformations. Ab initio and MD simulations on acetic acid have shown that while the syn conformation is significantly more stable in the gas phase, the energy difference decreases in solution, and the anti state may be accessible. google.com For this compound, a similar preference for the syn conformer is expected due to intramolecular interactions. The steric hindrance from the adjacent methyl group at position 2 may further influence the rotational barrier and the relative stability of conformers arising from rotation around the C-C bond connecting the carboxyl group to the ring. Studies have shown that conformations with high strain energy are rarely observed in crystal structures. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational landscape of the molecule in different environments, such as in aqueous solution. These simulations track the atomic positions over time, revealing the preferred conformations, the flexibility of the molecule, and the timescale of conformational changes. For this compound, MD would illustrate the rotational dynamics of the methyl and carboxylic acid groups and how they are influenced by solvent interactions.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shift Prediction: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. bohrium.comnih.gov The predicted shifts are then compared to experimental spectra to confirm the structure. For this compound, the calculations would need to account for the electronic effects of the three methyl groups and the carboxylic acid on the chemical shifts of the pyridine ring protons and carbons. Machine learning models trained on DFT-calculated and experimental data are also emerging as a rapid and accurate prediction tool. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents expected chemical shift (δ) ranges in ppm, relative to TMS, based on general principles and data for analogous structures. nih.gov

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxyl H | 10.0 - 13.0 | - | Highly deshielded, often a broad singlet. |

| Pyridine Ring H | 7.0 - 8.0 | 120 - 150 | The single H at position 5 would be in this region. |

| Methyl H (C2, C6) | 2.4 - 2.8 | 20 - 25 | Deshielded by proximity to the ring nitrogen. |

| Methyl H (C4) | 2.2 - 2.6 | 18 - 23 | Less deshielded than the C2/C6 methyls. |

| Carboxyl C | - | 165 - 175 | Typical range for aromatic carboxylic acids. |

| Pyridine Ring C (Substituted) | - | 145 - 165 | Carbons bearing the methyl and carboxyl groups. |

Modeling of Intermolecular Interactions and Self-Assembly Processes

The interplay of the pyridine nitrogen and the carboxylic acid group makes this compound a prime candidate for forming structured molecular assemblies.

Hydrogen Bonding and Dimerization: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen is a strong hydrogen bond acceptor. This allows for a variety of intermolecular interactions. Like most carboxylic acids, this compound is expected to form strong hydrogen-bonded dimers in the solid state and in nonpolar solvents. Furthermore, hydrogen bonds can form between the carboxylic acid of one molecule and the pyridine nitrogen of another, a common motif in cocrystals of pyridine and carboxylic acid derivatives. yu.edu.jo

Self-Assembly and Supramolecular Structures: Computational studies, often combining DFT with MD, can model how these individual interactions lead to larger, self-assembled structures. Research on the self-assembly of aromatic carboxylic acids and pyridine derivatives at interfaces shows that they form well-ordered two-dimensional networks. researchgate.netrsc.org The specific geometry and substitution pattern of this compound—with its bulky methyl groups—would dictate the packing and topology of any resulting supramolecular architectures. DFT calculations can quantify the interaction energies of different assembly motifs (e.g., acid-acid vs. acid-pyridine hydrogen bonds) to predict the most stable arrangement. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design

Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools that seek to establish a correlation between the chemical structure of a molecule and its macroscopic properties. nih.govijnrd.org In the realm of material science, QSPR provides a powerful methodology for predicting the properties of novel materials, thereby accelerating the design and discovery process by minimizing the need for extensive empirical experimentation. springerprofessional.deresearchgate.net For this compound, QSPR studies are pivotal in exploring its potential in various material applications by predicting its physical, chemical, and even biological properties based on its unique molecular architecture.

The fundamental principle of QSPR lies in the hypothesis that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying specific structural features, known as molecular descriptors, it is possible to develop mathematical equations that can forecast the properties of yet-to-be-synthesized or tested compounds. nih.gov These descriptors can be categorized into several types, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as orbital energies (HOMO, LUMO), partial charges, and dipole moments. nih.gov

Physicochemical descriptors: These include properties like molar refractivity, polarizability, and partition coefficients. bohrium.com

For this compound, a QSPR model would be developed by first calculating a wide array of molecular descriptors. These descriptors would then be statistically correlated with a known property of a set of related pyridine and carboxylic acid derivatives. Once a statistically robust model is established, it can be used to predict the properties of this compound.

Detailed Research Findings

While specific QSPR studies exclusively focused on this compound are not extensively documented in public literature, research on related pyridine derivatives and carboxylic acids provides a strong foundation for understanding its potential applications in material design. bohrium.comresearchgate.net

For instance, QSPR models have been successfully developed for predicting the molar refraction, molar polarizability, and refractive index of aliphatic carboxylic acids using topological indices. bohrium.com Such models demonstrate good correlation and predictive capabilities, suggesting that similar approaches could be applied to pyridine carboxylic acids like the title compound. bohrium.com These properties are crucial in the design of optical materials and polymers with specific refractive characteristics.

In the context of energetic materials, density functional theory (DFT) calculations have been employed to investigate pyridine derivatives. researchgate.net These studies correlate structural and electronic properties, such as heats of formation and bond dissociation energies, with detonation performance. researchgate.net Although this compound is not a conventional energetic material, the principles of using computational chemistry to predict material performance are directly applicable.

Furthermore, the electronic properties of pyridine derivatives are critical for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. rsc.org The frontier molecular orbital energies (HOMO and LUMO) dictate the charge injection and transport properties of these materials. rsc.org QSPR models can be instrumental in tuning these electronic properties by systematically modifying the molecular structure. For this compound, the interplay of the electron-withdrawing carboxylic acid group and the electron-donating methyl groups on the pyridine ring will significantly influence its electronic characteristics.

Illustrative QSPR Data for Material Design

To illustrate how QSPR data is utilized, the following tables present hypothetical, yet plausible, data for a series of pyridine carboxylic acid derivatives, including our target compound. This data is based on the types of properties and descriptors commonly found in QSPR studies for material design.

Table 1: Calculated Molecular Descriptors for a Series of Pyridine Carboxylic Acids

| Compound | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Polarizability (ų) |

| Pyridine-3-carboxylic acid | 123.11 | 0.45 | 30.25 | 11.98 |

| 2-methylpyridine-3-carboxylic acid | 137.14 | 0.92 | 34.87 | 13.79 |

| 4-methylpyridine-3-carboxylic acid | 137.14 | 0.95 | 35.12 | 13.91 |

| 6-methylpyridine-3-carboxylic acid | 137.14 | 0.91 | 34.90 | 13.80 |

| This compound | 165.19 | 1.85 | 44.15 | 17.48 |

| 2,6-dimethylpyridine-3-carboxylic acid | 151.16 | 1.38 | 39.51 | 15.65 |

Table 2: Predicted Material Properties Based on a Hypothetical QSPR Model

| Compound | Predicted Refractive Index | Predicted HOMO (eV) | Predicted LUMO (eV) |

| Pyridine-3-carboxylic acid | 1.52 | -6.8 | -2.5 |

| 2-methylpyridine-3-carboxylic acid | 1.54 | -6.6 | -2.3 |

| 4-methylpyridine-3-carboxylic acid | 1.54 | -6.5 | -2.2 |

| 6-methylpyridine-3-carboxylic acid | 1.54 | -6.6 | -2.3 |

| This compound | 1.57 | -6.2 | -1.9 |

| 2,6-dimethylpyridine-3-carboxylic acid | 1.56 | -6.4 | -2.1 |

These tables demonstrate how calculated molecular descriptors can be used to build a QSPR model, which in turn can predict key material properties. For example, the increasing number of methyl groups correlates with an increase in molecular weight, lipophilicity (LogP), molar refractivity, and polarizability. The hypothetical QSPR model then predicts a higher refractive index and altered electronic properties for this compound compared to its less substituted counterparts. This predictive capability is invaluable for the rational design of new materials with tailored functionalities. By leveraging QSPR, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the most promising properties for a specific application, be it in optics, electronics, or other advanced material fields.

Applications of 2,4,6 Trimethylpyridine 3 Carboxylic Acid and Its Derivatives in Chemical Science

Role as a Synthetic Building Block in Complex Organic Molecule Construction

2,4,6-trimethylpyridine-3-carboxylic acid and its parent compound, 2,4,6-trimethylpyridine (B116444) (also known as collidine), serve as versatile starting materials and intermediates in the synthesis of more complex molecules. The reactivity of the pyridine (B92270) ring and its methyl groups, combined with the directing and functional properties of the carboxylic acid group, allows for a variety of chemical transformations.

A primary use of 2,4,6-trimethylpyridine is as a precursor to 2,4,6-pyridinetricarboxylic acid (collidinic acid) through the oxidation of its three methyl groups, often using an oxidizing agent like potassium permanganate (B83412). wikipedia.orgwikipedia.orgsigmaaldrich.com This tricarboxylic acid derivative is a valuable building block in its own right, particularly in coordination chemistry. wikipedia.org

Derivatives of 2,4,6-trimethylpyridine are employed in the synthesis of specialized molecules. For instance, 2,4,6-collidine is used as a hindered, non-nucleophilic base in various organic reactions, such as dehydrohalogenations, where it neutralizes hydrogen halides formed during the reaction. wikipedia.orgmdpi.com It has also been utilized in the preparation of a library of N-acyl aminocoumarins and as a solvent for the cleavage of hindered esters. sigmaaldrich.com

Furthermore, Schiff bases, which are compounds containing an azomethine group (-C=N-), can be synthesized from derivatives like 2,4,6-trimethylphenylamine. These Schiff bases are important in coordination chemistry, as catalysts, and in the development of biologically active compounds. nih.gov The synthesis of a Schiff base from 2,4,6-trimethylphenylamine and o-vanillin has been reported, highlighting the role of the trimethylphenyl moiety as a foundational component. nih.gov

The table below summarizes key transformations involving 2,4,6-trimethylpyridine as a synthetic precursor.

| Precursor | Reagents | Product | Application of Product |

| 2,4,6-trimethylpyridine | Potassium permanganate (KMnO4) | 2,4,6-pyridinetricarboxylic acid | Spectrophotometric determination of iron, coordination chemistry. wikipedia.org |

| 2,4,6-trimethylphenylamine | o-Vanillin, ethanol | Schiff Base: {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} | Coordination chemistry, catalysts, biological applications. nih.gov |

| 2,4,6-collidine | Trifluoroiodomethane | 1:1 complex | Studied by NMR spectroscopy. sigmaaldrich.com |

Catalytic Applications in Organic Transformations

The unique structural features of this compound and its derivatives, namely the presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, as well as the steric bulk provided by the methyl groups, make them suitable for various catalytic applications.

Ligand in Metal-Catalyzed Reactions

Pyridine carboxylic acids are well-known for their ability to act as ligands in metal-catalyzed reactions. They can coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, forming stable complexes. These complexes can exhibit interesting catalytic properties, topologies, and physical characteristics such as photoluminescence and gas adsorption. ajol.info

Specifically, pyridine-2,6-dicarboxylic acid (a related compound) is a versatile multidentate ligand that forms stable complexes with various metal ions, including Co(II), Ni(II), Zn(II), and Cd(II). ajol.info These metal complexes have been investigated for their potential as catalysts and their role as electron carriers in biological systems. ajol.info While direct examples for this compound are less common in the provided search results, its structural similarity to other pyridine carboxylic acids suggests its potential in this area. The steric hindrance from the methyl groups could influence the coordination geometry and reactivity of the resulting metal complexes.

Derivatives such as pyridine-2,4,6-tricarboxylic acid react with various metal salts, including those of Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), and Dy(III), to form coordination polymers with diverse structures. rsc.org The reaction outcomes are highly dependent on the specific conditions. rsc.orgnih.gov For example, the reaction of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts can lead to different products depending on the presence of pyridine in the reaction mixture. nih.gov

Organocatalytic Properties Based on Acidic/Basic Functionalities

The bifunctional nature of pyridine carboxylic acids, possessing both a Brønsted acid (carboxylic acid) and a Lewis base (pyridine nitrogen), allows them to act as organocatalysts. This dual functionality can facilitate reactions by activating both the electrophile and the nucleophile simultaneously.

For example, pyridine-2,6-dicarboxylic acid has been shown to be an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.org The carboxylic acid group activates the carbonyl group of the aldehyde or ketone, while the pyridine nitrogen may also play a role in the reaction mechanism. This process is environmentally friendly and efficient. organic-chemistry.org

Advanced Materials Science Applications

The rigid structure and functional groups of this compound and its derivatives make them promising candidates for the construction of advanced materials with tailored properties.

Components in Functional Polymers and Crystalline Solids

Pyridine carboxylic acids, including derivatives of 2,4,6-trimethylpyridine, are extensively used as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orguzh.chrsc.orgresearchgate.net These materials consist of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks. The structure and properties of the resulting MOFs are highly dependent on the geometry and functionality of the organic linker.

For instance, 2,4,6-pyridinetricarboxylic acid has been used in combination with bismuth(III) oxide to synthesize novel bismuth coordination polymers under solvothermal conditions. uzh.ch These materials exhibit complex network structures. Similarly, this tricarboxylic acid reacts with a range of transition metals, alkaline-earth metals, and lanthanides to form various coordination polymers. rsc.org The specific products formed are influenced by the reaction conditions. rsc.org

A recent development has seen the use of 2,4,6-trimethylpyridine in the construction of vinylene-linked covalent organic frameworks (COFs). nih.gov These COFs are highly crystalline with large surface areas and have been shown to catalyze the esterification of pharmaceutical intermediates with high selectivity. nih.gov The table below details some of the crystalline materials synthesized using derivatives of 2,4,6-trimethylpyridine.

| Ligand/Precursor | Metal/Reagents | Material Type | Key Features/Applications |

| 2,4,6-pyridinetricarboxylic acid | Bismuth(III) oxide | Coordination Polymer | Novel extended bismuth structures. uzh.ch |

| 2,4,6-pyridinetricarboxylic acid | Cd(II), Mn(II), Ni(II), etc. | Coordination Polymer | Structure dependent on reaction conditions. rsc.org |

| 2,4,6-trimethylpyridine | Multi-aldehyde-substituted aromatics | Covalent Organic Framework (COF) | High crystallinity, large surface area, catalytic esterification. nih.gov |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | Metal-Organic Framework (MOF) | 2D → 3D parallel interpenetration. researchgate.net |

| Pyridine carboxylic acids | Squaric acid | Salt-cocrystal | High thermal stability. rsc.org |

Precursors for Optoelectronic or Responsive Materials

For example, MOFs created from a mixture containing zinc and 2,3-pyridinedicarboxylic acid have been shown to exhibit strong fluorescent emissions, making them potentially useful for photoluminescent tests. researchgate.net While direct evidence for this compound in this specific application is not prevalent in the provided search results, the general principles of using pyridine carboxylic acids as building blocks for luminescent materials are well-established.

The synthesis of Schiff bases from derivatives of 2,4,6-trimethylpyridine also opens up possibilities for creating materials with interesting optical properties. The frontier molecular orbitals of a Schiff base derived from 2,4,6-trimethylphenylamine have been analyzed, revealing charge transfer interactions that are relevant for optoelectronic applications. nih.gov Furthermore, the unique substitution pattern of derivatives like 2-chloro-4,5,6-trimethylpyridine-3-carboxylic acid, which combines electron-withdrawing and electron-donating groups, makes them of interest in materials science.

Application in Analytical Chemistry for Chemical Sensing and Detection

The functional groups of this compound, namely the carboxylic acid and the pyridine nitrogen, make it and its derivatives potential candidates for applications in analytical chemistry, particularly in the realm of chemical sensing and detection. The ability of such compounds to form stable complexes with metal ions is a key feature that can be exploited for analytical purposes.

Development of Spectrophotometric Reagents for Metal Ions

While direct applications of this compound as a spectrophotometric reagent are not extensively documented in publicly available research, the principle is well-established through the study of its derivatives. A notable example is collidinic acid (pyridine-2,4,6-tricarboxylic acid), which is produced by the oxidation of 2,4,6-trimethylpyridine. wikipedia.org Collidinic acid has been identified as a reagent for the spectrophotometric determination of iron. wikipedia.org This application is based on the formation of a colored complex between the ligand and the iron ions, where the intensity of the color is proportional to the concentration of the metal ion, a fundamental principle of spectrophotometry.

The broader class of pyridine carboxylic acids has been extensively investigated for their ability to form complexes with a variety of metal ions, including but not limited to chromium(III), manganese(II), copper(II), zinc(II), and cobalt(II). ijesi.orgekb.egajol.info These complexes often exhibit distinct spectrophotometric properties, such as specific absorption maxima in the UV-Vis spectrum, which can be utilized for the quantitative determination of the respective metal ions. ijesi.orgtuiasi.ro The formation of stable, colored chelates is a common feature of these interactions, providing the basis for sensitive and selective analytical methods. nih.govnih.govtubitak.gov.trresearchgate.net

The potential for this compound and its derivatives to act as spectrophotometric reagents is rooted in their ability to act as ligands, forming coordination complexes with metal ions. The characteristics of these complexes, such as their stability and molar absorptivity, are crucial for their application in quantitative analysis.

Table 1: Examples of Pyridine Carboxylic Acid Derivatives in Spectrophotometric Analysis

| Pyridine Derivative | Metal Ion Detected | Principle of Detection | Reference |

| Collidinic Acid | Iron (Fe) | Formation of a colored complex | wikipedia.org |

| Pyridine-2,6-dicarboxylic acid | Manganese (Mn(II)) | Formation of a pink-colored complex with an absorption maximum at 500 nm. | ijesi.org |

| 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone | Iron (II), Cobalt (II) | Formation of reddish-brown and yellow colored complexes, respectively. | nih.gov |

This table is generated based on available data and serves as an illustrative example.

Use in Chromatography and Separation Science

Currently, there is a lack of specific documented applications of this compound as a stationary phase, mobile phase additive, or derivatizing agent in mainstream chromatographic techniques.

However, the general class of pyridine carboxylic acids has found utility in separation science. For instance, pyridine-2,6-dicarboxylic acid has been employed as an eluent for the chromatographic separation of transition metals. ijesi.org In this application, the metals are separated as anionic chelates. ijesi.org This demonstrates the potential of such compounds to influence the separation of metal ions based on the differential stability and chromatographic behavior of their complexes.